molecular formula C14H19N3S B241632 4-tert-butylbenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide

4-tert-butylbenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide

Cat. No. B241632
M. Wt: 261.39 g/mol
InChI Key: HIKMTCIHFKCEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butylbenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 4-tert-butylbenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as DNA and proteins. This leads to the disruption of cellular processes and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-tert-butylbenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide has a low toxicity profile and does not cause significant biochemical or physiological effects at low concentrations. However, at higher concentrations, it can cause cell death and other toxic effects. Therefore, it is important to use appropriate safety measures when handling this compound in the laboratory.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-tert-butylbenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide is its broad-spectrum antimicrobial and antifungal activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal infections. In addition, its anticancer activity makes it a potential candidate for cancer research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-tert-butylbenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action and to identify potential targets for drug development. Finally, the compound's potential as a therapeutic agent for the treatment of bacterial, fungal, and cancerous infections should be explored further.

Synthesis Methods

The synthesis of 4-tert-butylbenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide involves the reaction of 4-tert-butylbenzyl azide with 3-methyl-1H-1,2,4-triazole-5-thiol in the presence of a copper catalyst. The reaction yields the desired product, which can be purified by column chromatography. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

4-tert-butylbenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and anticancer activities. The compound has been tested against a variety of bacterial and fungal strains, including drug-resistant strains, and has shown promising results. In addition, it has been found to inhibit the growth of cancer cells in vitro.

properties

Product Name

4-tert-butylbenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C14H19N3S/c1-10-15-13(17-16-10)18-9-11-5-7-12(8-6-11)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,16,17)

InChI Key

HIKMTCIHFKCEKI-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1)SCC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1=NC(=NN1)SCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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